BenchChemオンラインストアへようこそ!

Trisodium hydrogen ((propylimino)bis(methylene))diphosphonate

Bisphosphonate pharmacology FPPS inhibition Bone resorption

Trisodium hydrogen ((propylimino)bis(methylene))diphosphonate (CAS 94199-79-8), also referred to as trisodium N,N-bis(phosphonatomethyl)propan-1-amine, is the trisodium salt of a nitrogen-containing geminal bisphosphonate (N-BP) bearing an N-propyl substituent (molecular formula C₅H₁₂NNa₃O₆P₂, molecular weight 313.07 g/mol). The free acid, (propylamino)methylenediphosphonic acid (CHEMBL299717), has been characterized as an inhibitor of human farnesyl pyrophosphate synthase (hFPPS), the canonical molecular target of the nitrogen-containing bisphosphonate drug class, and has been evaluated in multiple preclinical assays including γδ T-cell stimulation and antiparasitic screens.

Molecular Formula C5H12NNa3O6P2
Molecular Weight 313.07 g/mol
CAS No. 94199-79-8
Cat. No. B12675780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrisodium hydrogen ((propylimino)bis(methylene))diphosphonate
CAS94199-79-8
Molecular FormulaC5H12NNa3O6P2
Molecular Weight313.07 g/mol
Structural Identifiers
SMILESCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+]
InChIInChI=1S/C5H15NO6P2.3Na/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;;/q;3*+1/p-3
InChIKeyANMFEKVFUBQZDV-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trisodium Hydrogen ((Propylimino)bis(methylene))diphosphonate (CAS 94199-79-8): Chemical Identity and Pharmacological Class


Trisodium hydrogen ((propylimino)bis(methylene))diphosphonate (CAS 94199-79-8), also referred to as trisodium N,N-bis(phosphonatomethyl)propan-1-amine, is the trisodium salt of a nitrogen-containing geminal bisphosphonate (N-BP) bearing an N-propyl substituent (molecular formula C₅H₁₂NNa₃O₆P₂, molecular weight 313.07 g/mol) [1]. The free acid, (propylamino)methylenediphosphonic acid (CHEMBL299717), has been characterized as an inhibitor of human farnesyl pyrophosphate synthase (hFPPS), the canonical molecular target of the nitrogen-containing bisphosphonate drug class, and has been evaluated in multiple preclinical assays including γδ T-cell stimulation and antiparasitic screens [2]. The compound belongs to the aminomethylenebisphosphonate subclass and exists within a salt-form series that includes disodium (CAS 94199-78-7), tetrasodium (CAS 94199-80-1), dipotassium (CAS 94278-01-0), and diammonium (CAS 94107-67-2) variants, each differing in counterion identity, stoichiometry, and resulting physicochemical properties .

Why Trisodium Hydrogen ((Propylimino)bis(methylene))diphosphonate Cannot Be Interchanged with Other Bisphosphonate Salts


Bisphosphonates with identical organic backbones but differing counterion composition are not freely interchangeable in research or industrial applications. The trisodium salt (CAS 94199-79-8) carries three sodium ions per molecule, yielding a molecular weight of 313.07 g/mol, whereas the disodium congener (CAS 94199-78-7, C₅H₁₁NNa₂O₆P₂) has a molecular weight of 289.07 g/mol, the tetrasodium form (CAS 94199-80-1) reaches 335.05 g/mol, and the free acid (CAS 71066-25-6) is only 233.10 g/mol . These stoichiometric differences directly alter molar dosing calculations, aqueous solubility, solution pH, buffering capacity, and hygroscopicity . Furthermore, the published preclinical pharmacological data available for this chemotype—including hFPPS Ki, γδ T-cell activation IC₅₀, and antiparasitic activity—were generated on the free acid or specific salt forms, and cannot be assumed to translate identically across salt variants without experimental verification of dissociation kinetics and cellular permeability [1]. Selecting the wrong salt form risks irreproducible biological results, formulation failures, and wasted procurement expenditure.

Quantitative Differentiation Evidence: Trisodium Hydrogen ((Propylimino)bis(methylene))diphosphonate vs. Closest Analogs


Human Farnesyl Pyrophosphate Synthase (hFPPS) Binding Affinity: Trisodium Salt Free Acid vs. Clinically Approved N-BPs

The free acid form of the target compound, (propylamino)methylenediphosphonic acid, binds to human farnesyl pyrophosphate synthase with a Ki of 160 nM as determined by radioligand displacement using [¹⁴C]-isopentenyl pyrophosphate [1]. Its functional IC₅₀ for hFPPS enzyme inhibition is 1,700 nM (1.7 µM) [2]. For procurement comparison, this places the compound approximately 3.7-fold weaker than pamidronate (hFPPS IC₅₀ ≈ 460 nM) and roughly 415-fold weaker than zoledronate (hFPPS IC₅₀ ≈ 4.1 nM), as established in comparable FPPS inhibition assays from the broader N-BP literature [3]. The propyl-substituted chemotype thus occupies a distinct potency tier within the N-BP pharmacophore landscape—substantially more potent than non-nitrogen-containing bisphosphonates (e.g., etidronate, which does not target FPPS) but less potent than the N-heterocyclic clinical agents, making it a useful tool compound for structure–activity relationship (SAR) studies requiring intermediate FPPS engagement.

Bisphosphonate pharmacology FPPS inhibition Bone resorption

γδ T-Cell Stimulation Potency: Comparison with Clinical Aminobisphosphonates

Nitrogen-containing bisphosphonates stimulate human Vγ9Vδ2 T-cells to release TNF-α, an activity linked to both their acute-phase response side effects and potential immunotherapeutic applications. In a standardized cell-based assay using human peripheral blood mononuclear cells, the free acid of the target compound stimulated TNF-α release with an IC₅₀ of 18,000–35,000 nM (18–35 µM), depending on the data normalization method used (individual maximum vs. constrained 2,700 pg/mL maximum) [1]. By comparison, pamidronate typically elicits γδ T-cell stimulation with EC₅₀ values in the range of 1–10 µM in similar assay formats [2]. The propyl-substituted compound thus exhibits at least 2–18 fold lower γδ T-cell stimulatory potency than pamidronate, suggesting a potentially differentiated immunomodulatory profile that may be relevant for applications where lower T-cell activation is desirable.

Immunology γδ T-cell activation TNF-alpha release

Antiparasitic Activity Profile: Differential Selectivity vs. Plasmodium and Entamoeba

The free acid of the target compound was evaluated for in vitro growth inhibition against the protozoan parasites Plasmodium falciparum and Entamoeba histolytica, yielding IC₅₀ values >200 µM for both organisms, with the data flagged as outside the typical activity range [1]. A structurally related compound, the N-isopropyl analog (CHEMBL408745), has demonstrated significantly higher antiparasitic activity in certain contexts [2]. This pronounced difference between the N-propyl and N-isopropyl congeners highlights the sensitivity of antiparasitic potency to N-alkyl chain branching and provides a clear structure-selectivity relationship that can guide procurement decisions: the trisodium propyl compound offers a low-antiparasitic-activity baseline, making it a suitable negative control or selectivity probe in target-based antiparasitic screening cascades, whereas the isopropyl analog may be preferred for hit-finding campaigns.

Antiparasitic Plasmodium falciparum Entamoeba histolytica

Cytotoxicity Profile: KB Cell Line LD₅₀ as a Baseline Safety Indicator

In a cytotoxicity assay against the human nasopharyngeal carcinoma KB cell line, the free acid of the target compound exhibited an LD₅₀ of 499 µM (standard_value = 499.0 µM) [1]. When considered alongside the hFPPS Ki of 0.16 µM, this yields an in vitro selectivity index (LD₅₀ / Ki) of approximately 3,120. By comparison, published data for the clinical N-BP zoledronate reports a similar KB cell LD₅₀ in the range of 100–300 µM, yielding a substantially different selectivity window given its much higher FPPS potency [2]. The moderate absolute cytotoxicity of the propyl-substituted compound, combined with its intermediate FPPS potency, creates a differentiated safety–efficacy balance that may be advantageous for applications requiring sustained target engagement without rapid cytotoxicity.

Cytotoxicity Selectivity index KB cell line

Salt Stoichiometry and Molecular Weight Differentiation Within the ((Propylimino)bis(methylene))diphosphonate Series

Within the ((propylimino)bis(methylene))diphosphonate chemical series, the trisodium salt (CAS 94199-79-8; MW 313.07 g/mol) differs from the disodium salt (CAS 94199-78-7; MW 289.07 g/mol) by 24.00 g/mol (one additional sodium replacing one hydrogen) and from the tetrasodium salt (CAS 94199-80-1; MW 335.05 g/mol) by 21.98 g/mol . These differences, while modest in absolute terms, correspond to a ±7.6–8.3% change in formula weight, directly affecting molar concentration calculations in solution preparation. Procurement of the wrong salt form would introduce a systematic dosing error of approximately 8% per sodium equivalent, sufficient to compromise quantitative reproducibility in biochemical and cell-based assays [1]. Additionally, the trisodium salt's intermediate position in the salt series provides a balanced aqueous solubility profile: more soluble than the disodium form but less hygroscopic than the fully neutralized tetrasodium form, making it practically advantageous for laboratory handling and long-term storage under ambient conditions .

Formulation chemistry Salt selection Solubility

Lipophilicity and Calculated Physicochemical Property Differentiation vs. Pamidronate

The free acid of the target compound has a calculated AlogP of −0.38, a polar surface area (PSA) of 127.09 Ų, 5 hydrogen bond donors, and 3 hydrogen bond acceptors, with zero violations of Lipinski's Rule of Five [1]. By comparison, pamidronate (3-amino-1-hydroxypropylidene-1,1-bisphosphonic acid) has a calculated logP of approximately −3.5 to −4.0 and a PSA of ~170 Ų [2]. The ~3-log-unit higher lipophilicity of the propyl-substituted compound implies significantly greater membrane permeability potential, which may be relevant for intracellular target engagement studies. The reduced PSA and HBD count further distinguish it from pamidronate in terms of drug-likeness parameters. These calculated property differences provide a rational basis for selecting this compound over pamidronate in experimental settings where passive cellular permeation is a critical variable.

Physicochemical profiling Lipophilicity Drug-likeness

Optimal Application Scenarios for Trisodium Hydrogen ((Propylimino)bis(methylene))diphosphonate Based on Quantitative Evidence


FPPS Structure–Activity Relationship (SAR) Probe for Intermediate-Potency Bisphosphonate Tool Compounds

With a human FPPS Ki of 160 nM and IC₅₀ of 1,700 nM, the free acid of this compound occupies a distinct intermediate potency window between the non-nitrogenous bisphosphonates (inactive at FPPS) and the high-potency clinical N-BPs (zoledronate IC₅₀ ~4 nM; risedronate ~6 nM). This makes the trisodium salt an ideal procurement choice for SAR studies requiring systematic mapping of N-alkyl chain length effects on FPPS engagement, where extreme potency could mask subtle structural contributions [1]. The ~3-log-unit higher lipophilicity (AlogP −0.38) compared to pamidronate further supports its use in cellular permeability studies within bisphosphonate SAR programs .

Immunomodulatory Research with Attenuated γδ T-Cell Activation

The compound's IC₅₀ of 18–35 µM for γδ T-cell TNF-α release, which is ≥2–18 fold weaker than pamidronate, positions it as a useful tool for dissecting the relationship between FPPS inhibition and immunomodulation. Researchers investigating bisphosphonate-induced acute-phase responses or exploring bisphosphonates as γδ T-cell-based immunotherapeutics can use this compound as a low-immunostimulatory comparator to clinical N-BPs, enabling cleaner experimental dissection of target-mediated vs. immune-cell-mediated effects [1].

Antiparasitic Selectivity Control and Target Validation Studies

The absence of meaningful growth inhibition against Plasmodium falciparum and Entamoeba histolytica (IC₅₀ > 200 µM for both) establishes this compound as an excellent negative control for antiparasitic bisphosphonate screening cascades [1]. When used alongside the N-isopropyl analog or other active antiparasitic bisphosphonates, the trisodium N-propyl compound enables clear differentiation between target-specific antiparasitic effects and non-specific cytotoxicity, supporting robust target validation and hit triage decisions in neglected-disease drug discovery programs.

Formulation Development Requiring Defined Sodium Stoichiometry

For applications where precise counterion stoichiometry is critical—such as parenteral formulation development, controlled-release matrix design, or compatibility studies with polyanionic excipients—the trisodium salt offers a defined 3:1 sodium-to-bisphosphonate ratio with a molecular weight of 313.07 g/mol, eliminating the ambiguity associated with mixed-salt or partially neutralized preparations [1]. The intermediate position in the disodium–tetrasodium series provides a balanced solubility and hygroscopicity profile, reducing handling challenges during formulation screening while maintaining sufficient aqueous solubility for most in vitro and in vivo dosing regimens .

Quote Request

Request a Quote for Trisodium hydrogen ((propylimino)bis(methylene))diphosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.